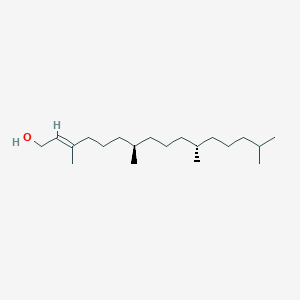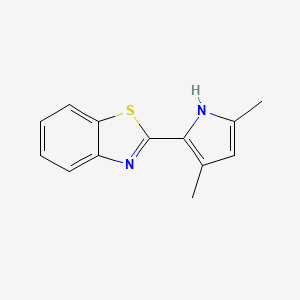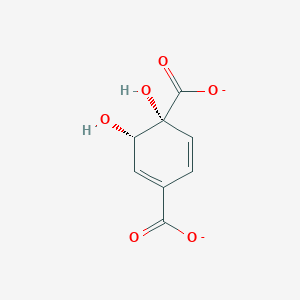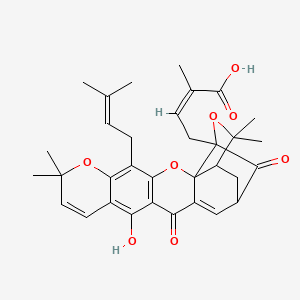
Isomorellic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Isomorellic acid can be synthesized through various chemical reactions involving the precursor compounds found in Garcinia hanburyi. The synthetic route typically involves the extraction of the resin from the plant, followed by purification and isolation of the compound using chromatographic techniques . The reaction conditions often include the use of solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction and purification processes. The resin is collected from Garcinia hanburyi by making incisions in the bark and allowing the resin to exude and solidify . The solidified resin is then processed to isolate this compound using high-performance liquid chromatography (HPLC) and other purification techniques .
Chemical Reactions Analysis
Types of Reactions: Isomorellic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of more oxidized xanthone derivatives, while reduction can yield more reduced forms of the compound .
Scientific Research Applications
Isomorellic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of isomorellic acid involves its interaction with cellular targets and pathways. It exerts its cytotoxic effects by inducing apoptosis (programmed cell death) in cancer cells . The compound targets specific proteins and enzymes involved in cell proliferation and survival, leading to the inhibition of cancer cell growth . The exact molecular targets and pathways are still under investigation, but studies suggest that this compound may interfere with the mitochondrial pathway and disrupt the function of key signaling molecules .
Comparison with Similar Compounds
Isomorellic acid is structurally similar to other caged xanthones, such as:
Morellic acid (CAS 5304-71-2): Another caged xanthone with similar cytotoxic properties.
Deoxymorellin (CAS 1064-34-2): A related compound with a slightly different structure and biological activity.
Gaudichaudic acid (CAS 887923-46-8): Another xanthone derivative with distinct chemical properties.
Isomorellinol (CAS 149655-53-8): A structurally related compound with unique pharmacological properties.
Uniqueness: Its unique structure and reactivity make it a valuable compound for studying the chemical and biological properties of caged xanthones .
Properties
Molecular Formula |
C33H36O8 |
|---|---|
Molecular Weight |
560.6 g/mol |
IUPAC Name |
(Z)-4-[12-hydroxy-8,8,21,21-tetramethyl-5-(3-methylbut-2-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaen-19-yl]-2-methylbut-2-enoic acid |
InChI |
InChI=1S/C33H36O8/c1-16(2)8-9-20-26-19(11-12-30(4,5)39-26)24(34)23-25(35)21-14-18-15-22-31(6,7)41-32(28(18)36,13-10-17(3)29(37)38)33(21,22)40-27(20)23/h8,10-12,14,18,22,34H,9,13,15H2,1-7H3,(H,37,38)/b17-10- |
InChI Key |
COVMVPHACFXMAX-YVLHZVERSA-N |
SMILES |
CC(=CCC1=C2C(=C(C3=C1OC45C6CC(C=C4C3=O)C(=O)C5(OC6(C)C)CC=C(C)C(=O)O)O)C=CC(O2)(C)C)C |
Isomeric SMILES |
CC(=CCC1=C2C(=C(C3=C1OC45C6CC(C=C4C3=O)C(=O)C5(OC6(C)C)C/C=C(/C)\C(=O)O)O)C=CC(O2)(C)C)C |
Canonical SMILES |
CC(=CCC1=C2C(=C(C3=C1OC45C6CC(C=C4C3=O)C(=O)C5(OC6(C)C)CC=C(C)C(=O)O)O)C=CC(O2)(C)C)C |
Synonyms |
morellic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(E)-(4-methylphenyl)methylideneamino]-2-pyridin-3-ylquinoline-4-carboxamide](/img/structure/B1241007.png)
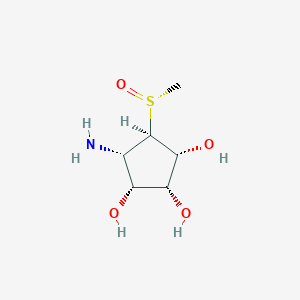
![4-nitro-N'-[(1E)-1-(2-oxo-2H-chromen-3-yl)ethylidene]benzohydrazide](/img/structure/B1241013.png)
![(1S,3Z,5S)-3-[(2E)-2-[(3aS,7aS)-1-[(2R)-6-ethyl-5,5-difluoro-6-hydroxyoctan-2-yl]-7a-methyl-3a,5,6,7-tetrahydro-3H-inden-4-ylidene]ethylidene]-5-(hydroxymethyl)-4-methylidenecyclohexan-1-ol](/img/structure/B1241015.png)
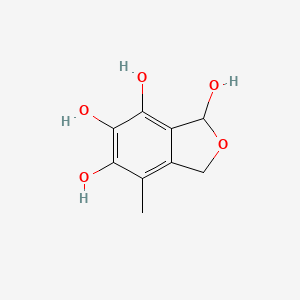
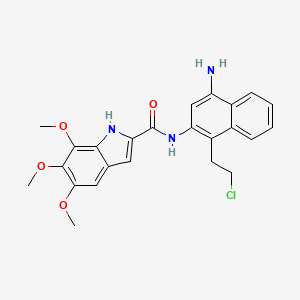
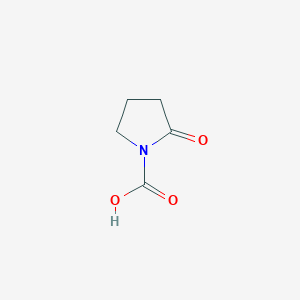
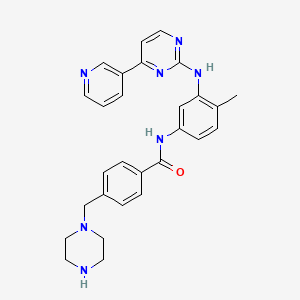
![(2R)-5-(diaminomethylideneamino)-2-(3,3-dinaphthalen-1-ylpropanoylamino)-N-[(2S)-1-methoxy-3-phenylpropan-2-yl]pentanamide;2,2,2-trifluoroacetic acid](/img/structure/B1241022.png)
![2,3,4,5,11,11a-Hexahydro-1H-[1,4]diazepino[1,7-a]indole](/img/structure/B1241023.png)
